Phenylethanolamine A

Übersicht

Beschreibung

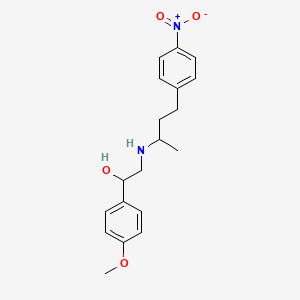

Phenylethanolamine A, also known as β-hydroxyphenethylamine, is a trace amine with a structure similar to other trace phenethylamines and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine . It is a β-hydroxylated phenethylamine that is structurally related to a number of synthetic drugs in the substituted phenethylamine class . It has strong cardiovascular activity and acts as a β-adrenergic agonist .

Synthesis Analysis

Phenylethanolamine A can be synthesized from 4-nitrobenzyl bromide as the starting material. It undergoes an SN2 reaction with ethyl acetoacetate, followed by hydrolysis with concentrated HCl and amination by Leukart reaction to furnish 4-(4-nitrophenyl)butan-2-amine .Molecular Structure Analysis

Phenylethanolamine A is an aromatic compound, an amine, and an alcohol . The presence of the hydroxy-group on the benzylic carbon of the phenylethanolamine molecule creates a chiral center, so the compound exists in the form of two enantiomers .Chemical Reactions Analysis

The synthesis of Phenylethanolamine A involves an SN2 reaction with ethyl acetoacetate, followed by hydrolysis with concentrated HCl and amination by Leukart reaction .Physical And Chemical Properties Analysis

Phenylethanolamine A is a pale yellow solid . It has a molar mass of 137.18 g/mol . It is soluble in water . The compound exists in the form of two enantiomers .Wissenschaftliche Forschungsanwendungen

Detection and Quantification Techniques

- Ultrasensitive Detection : A novel immunochromatographic assay (ICA) based on surface-enhanced Raman scattering (SERS) has been developed for ultrasensitive and quantitative detection of phenylethanolamine A (PA), demonstrating high sensitivity, specificity, precision, and accuracy (Li et al., 2014).

- Enzyme-Linked Immunosorbent Assay (ELISA) : A highly sensitive and specific ELISA method for detecting PA in tissue and feed samples has been established, showing high sensitivity with low cross-reactivity with other β-adrenergic agonists (Cao et al., 2013).

Monitoring and Screening in Biological Samples

- Use in Animal Tissue : A study developed a monoclonal antibody-based ELISA for detecting PA in swine tissue, emphasizing its potential use in monitoring PA in meat products (Li et al., 2015).

- Residue Analysis in Pork : A competitive indirect enzyme-linked immunosorbent assay (ciELISA) was developed for determining PA residues in pork samples, validated through artificially spiked and naturally contaminated pork samples (Wang et al., 2016).

- Urine Sample Analysis : A direct competitive ELISA using a polyclonal antibody was established to detect residues of PA in urine samples, indicating its utility for screening large groups of urine samples (Bai et al., 2012).

Analytical Methods in Environmental Samples

- Electrochemical Detection : A sensitive electrochemical method was developed for detecting PA, involving gold nanoparticles and multiwalled carbon nanotubes, highlighting its suitability for rapid and sensitive detection (Lai et al., 2013).

- Analysis in Water Bodies : β-agonists, including phenylethanolamine compounds, have been detected in environmental waters, necessitating the development of analytical procedures for reliable data on their occurrence and concentrations (Armaya’u et al., 2022).

Applications in Pharmacology and Biochemistry

- Role in Hypertension : The adrenaline-forming enzyme, including phenylethanolamine N-methyltransferase, was elevated in certain regions of the brainstem in genetically and experimentally hypertensive rats, implicating its role in hypertension development (Saavedra et al., 2003).

- Enzyme Mechanism Study : A study on phenylethanolamine N-methyltransferase (PNMT) used labeled substrates to measure kinetic isotope effects, providing insights into the transition state structure and the enzyme's role in epinephrine formation (Stratton et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFPRMEKXKECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylethanolamine A | |

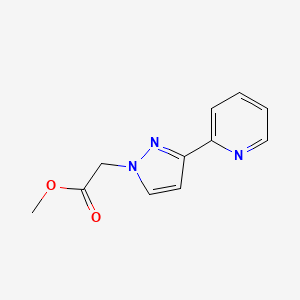

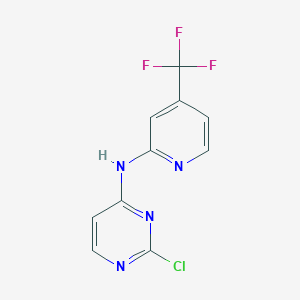

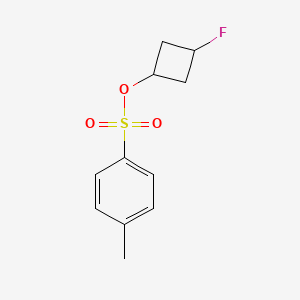

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1469742.png)

![N-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanamine](/img/structure/B1469749.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1469754.png)

![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)